molecular formula C16H18ClNO2 B2570271 Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride CAS No. 1211569-04-8

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride

Cat. No.: B2570271
CAS No.: 1211569-04-8
M. Wt: 291.78
InChI Key: NDKVVZGPVQHQRH-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is a hydrochloride salt of a substituted phenylpropanoate ester. Its structure features a methyl ester group, a 4-aminophenyl moiety, and a second phenyl group at the β-position (C2) of the propanoate backbone (Figure 1). This compound is classified as a primary amine and has been cataloged as a research chemical, though commercial availability is currently discontinued .

Properties

IUPAC Name

methyl 3-(4-aminophenyl)-2-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12;/h2-10,15H,11,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKVVZGPVQHQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride typically involves the esterification of 3-(4-aminophenyl)-2-phenylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the aminophenyl group to an aniline derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets in biological systems. The aminophenyl group can form hydrogen bonds and other interactions with proteins, enzymes, and receptors, modulating their activity. The phenylpropanoate moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications in Phenylpropanoate Esters

The following table summarizes key structural and physicochemical differences between Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride and its analogs:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound - 4-aminophenyl (C6H4NH2) at C3
- Phenyl (C6H5) at C2
- Methyl ester
C16H16ClNO2 289.76 Discontinued; primary amine with dual aromatic systems.
Methyl 3-(4-aminophenyl)propanoate hydrochloride - 4-aminophenyl at C3
- No substituent at C2
C10H12ClNO2 213.66 Simpler backbone; lacks C2 phenyl group. Higher structural similarity (1.00).
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride - 4-aminophenyl at C3
- Phthalimide (C8H4NO2) at C2
- Ethyl ester
C19H19ClN2O4 374.82 Phthalimide group enhances steric bulk; potential prodrug applications.
Methyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride - 4-fluorophenyl (C6H4F) at C3
- Amino group at C2
C10H13ClFNO2 233.67 Fluorine substitution increases electronegativity; altered binding affinity.
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride - 4-chlorophenyl (C6H4Cl) at C3
- Hydroxy group at C3
- Ethyl ester
C11H15Cl2NO3 280.15 Chlorine and hydroxy groups impact solubility and reactivity.

Key Structural and Functional Differences

Aromatic Substitution Patterns: The primary compound’s dual phenyl groups (C2 and C3) distinguish it from simpler analogs like Methyl 3-(4-aminophenyl)propanoate hydrochloride, which lacks the C2 phenyl . This substitution likely increases hydrophobicity and steric hindrance, affecting membrane permeability and receptor interactions. Fluorine () and chlorine () substituents on the aromatic ring alter electronic properties and metabolic stability. Fluorinated analogs may exhibit enhanced bioavailability due to reduced oxidative metabolism .

Ester Group Variations :

  • Ethyl esters (e.g., ) generally confer higher lipophilicity compared to methyl esters, influencing pharmacokinetic profiles.

Hydroxy or amino groups at C3 () can participate in hydrogen bonding, enhancing solubility or target affinity.

Research and Application Insights

  • Pharmaceutical Potential: Analogs like Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate hydrochloride () are structurally related to protease inhibitors or kinase modulators due to their phthalimide motifs.
  • Agrochemical Relevance : Chlorinated derivatives () may serve as intermediates in herbicide or pesticide synthesis, leveraging halogenated aromatic systems for bioactivity.
  • Discontinuation Note: this compound’s discontinued status () highlights challenges in sourcing, necessitating substitution with structurally related compounds for ongoing research.

Biological Activity

Methyl 3-(4-aminophenyl)-2-phenylpropanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that allows for various interactions with biological molecules. The compound includes:

  • Amino Group : Facilitates hydrogen bonding and electrostatic interactions.
  • Phenylpropanoate Moiety : Contributes to binding affinity and specificity towards molecular targets.

The synthesis typically involves the esterification of 3-(4-aminophenyl)-2-phenylpropanoic acid with methanol under acidic conditions, often using sulfuric or hydrochloric acid as catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic rings may engage in π-π interactions, influencing the compound’s overall binding affinity.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes through competitive binding.
  • Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction pathways.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. It has demonstrated cytotoxic effects against several cancer cell lines. For instance, research indicates that compounds with similar structural features exhibit IC50 values in the micromolar range against non-small cell lung carcinoma (NSCLC) cell lines .

CompoundCell LineIC50 (µM)
4bA5491.48
15aNCI-H232.52
16aNCI-H231.50

These findings suggest that modifications to the compound can enhance its cytotoxic activity, making it a candidate for further pharmacological exploration .

Neuroprotective Effects

Additionally, derivatives of this compound have been studied for their neuroprotective effects, particularly in models of Alzheimer's disease. Some related compounds have shown selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in managing cholinergic signaling in the brain .

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the synthesis and evaluation of similar compounds demonstrated significant antiproliferative activity against lung cancer cell lines, reinforcing the potential therapeutic applications of this compound .
  • Neuroprotective Studies : Research involving related compounds indicated promising results in inhibiting key enzymes associated with neurodegenerative diseases, suggesting that Methyl 3-(4-aminophenyl)-2-phenylpropanoate could be further explored for its neuroprotective properties .

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